“3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine” is a chemical compound with the molecular formula C11H12N4. It has an average mass of 200.240 Da and a monoisotopic mass of 200.106201 Da.
Molecular Structure Analysis
The molecular structure of “3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine” consists of a pyridine ring attached to an imidazo[4,5-c]pyridine ring. The exact 3D conformer and other structural details are not provided in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine” include a molecular weight of 200.240 g/mol, a monoisotopic mass of 200.106201 Da, and a molecular formula of C11H12N4. Other specific properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.
Applications
P2X7 Receptor Antagonists: Research has explored the use of imidazo[4,5-c]pyridine derivatives as antagonists for the P2X7 receptor, a target for treating inflammatory and neurological disorders [, ].
Rho Kinase Inhibitors: Studies have investigated the potential of aminofurazan-based imidazo[4,5-c]pyridine derivatives as Rho kinase inhibitors for treating pulmonary hypertension [].
Hsp90 Inhibitors: Researchers have identified tricyclic imidazo[4,5-c]pyridine derivatives as potent inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone implicated in cancer development [].
Compound Description: JNJ 54166060 is a potent P2X7 antagonist with an ED50 of 2.3 mg/kg in rats. [] It demonstrates high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. [] Additionally, it acts as a regioselective inhibitor of midazolam CYP3A metabolism. []
Compound Description: Compound 29 exhibits robust P2X7 receptor occupancy at low doses in rats with an ED50 of 0.06 mg/kg. []
Relevance: While this compound features a [, , ]triazolo[4,5-c]pyridine core instead of the imidazo[4,5-c]pyridine core found in 3-(3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl)pyridine, the overall structures share significant similarities. Both compounds contain a central heterocyclic core with a 5-fluoropyrimidine ring directly attached to it. Furthermore, both possess a substituted phenylmethanone moiety linked to the core structure. These similarities categorize them within a similar chemical class with potential for comparable biological activities.
Compound Description: This compound demonstrated significant P2X7 receptor occupancy at low doses with an ED50 of 0.07 mg/kg in rats. [] It displays good solubility compared to Compound 29 and showed good tolerability in preclinical species. [] Due to its favorable profile, Compound 35 has been selected as a clinical candidate for Phase I clinical trials for mood disorders. []
Relevance: Similar to Compound 29, this compound shares the central [, , ]triazolo[4,5-c]pyridine core and 5-fluoropyrimidine substitution pattern with a differing substituted phenylmethanone moiety. While not directly containing the imidazo[4,5-c]pyridine core of 3-(3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl)pyridine, the overarching structural similarities, especially the shared heterocyclic core and 5-fluoropyrimidine substitution, place them within a comparable chemical space potentially exhibiting similar biological activities.
Compound Description: This compound exists as a monohydrated zwitterion. [] It features a tetrahydropyridinium ring adopting an envelope conformation nearly coplanar with the imidazoline ring. [] Water molecules play a crucial role in bridging zwitterions through N-H…O hydrogen bonds forming molecular chains. []
Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit. [] It features a pendant phenyl ring inclined to the imidazo[4,5-b]pyridine core. [] The crystal packing is stabilized by C—H⋯N and C—H⋯O hydrogen bonds, forming sheets. []
Compound Description: This compound exhibits a planar 1H-imidazo[4,5-c]pyridine ring system with a slight dihedral angle between the core and the terminal phenyl ring. [] An intramolecular N—H⋯N hydrogen bond stabilizes its conformation. []
Compound Description: Compound 1 displayed moderate activity as a heat shock protein 90 (Hsp90) inhibitor with an IC50 of 7.6 μM on Hsp82, the yeast homologue of Hsp90. [] It binds to an "induced" hydrophobic pocket in Hsp90. []
Compound Description: Compound 1f was investigated as a potential inhibitor of Lumazine synthase in M. tuberculosis. [] Docking studies revealed its favorable fit within the enzyme's active pocket. []
Compound Description: Similar to Compound 1f, this compound was also investigated as a potential inhibitor of Lumazine synthase in M. tuberculosis. [] Docking studies suggested a good fit within the enzyme's active pocket. []
Compound Description: Compound 23a demonstrated potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist activity with a Ki value of 6 nM. [] Its interesting pharmacological profile and excellent tolerance led to its selection for further development. []
Compound Description: TA-606 serves as a prodrug for 606A, a potent angiotensin II receptor antagonist. [, ] It exhibits significantly higher bioavailability compared to 606A and displays potent hypotensive effects in animal models of hypertension. [, ] Unlike losartan, TA-606 does not significantly affect normal blood pressure. []
2-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-5-acetyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid disodium salt (606A)
Compound Description: 606A acts as a potent AT1-receptor antagonist. [] Chronic treatment with 606A effectively lowered blood pressure and demonstrated protective effects against cardiac, renal, and vascular complications in a rat model of hypertension. []
Compound Description: UR-DEBa148 exhibited potent agonist activity at the human, mouse, and rat histamine H4 receptors (H4Rs) with a pEC50 of 9.9, 9.6, and 10.3, respectively, in a reporter gene assay. [] It displayed a slight G protein bias. []
Compound Description: UR-DEBa176 is a potent agonist at the human, mouse, and rat histamine H4 receptors (H4Rs) with a pEC50 of 8.7, 9.0, and 9.2, respectively, in a reporter gene assay. [] Its tritiated form, [3H]UR-DEBa176, displays high affinity for h/m/rH4Rs with Kd values of 41, 17, and 22 nM, respectively. [] It also exhibits low nonspecific binding and fast association/dissociation kinetics, making it a suitable radioligand for studying H4Rs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Artemorin is a germacranolide isolated from Laurus nobilis L.. It has a role as a metabolite and an allergen. Artemorin is a natural product found in Artemisia annua, Tanacetum parthenium, and other organisms with data available.
(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-2-pyrrolidinecarboxylic acid is a peptide. An angiotensin-converting enzyme inhibitor that is used to treat HYPERTENSION and HEART FAILURE.
Conjugated linoleic acid ester. Possible anticancer potential. See similar compounds 9(E),11(E)-Conjugated linoleic acid methyl ester has been found in thermally stressed cooking oils and may be used as a marker of adulteration of olive oils with lower quality oils.